![molecular formula C14H10BrNO4 B2887065 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 443125-76-6](/img/structure/B2887065.png)
5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde
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Overview
Description
5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is a complex organic compound characterized by the presence of a bromine atom, a nitro group, and an aldehyde group on a benzene ring
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways due to their reactivity . The changes they undergo can affect downstream effects in these pathways .
Result of Action
The reactions that benzylic compounds undergo can lead to various molecular and cellular effects, depending on the specific targets and pathways they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting with the bromination of benzene to form 5-bromobenzene
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and specific solvents would be optimized to enhance the efficiency of each step in the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of additional functional groups on the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural complexity allows it to interact with biological targets in unique ways.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and modification.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
Comparison with Similar Compounds
4-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde
3-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde
5-Bromo-2-[(2-nitrobenzyl)oxy]benzaldehyde
Uniqueness: 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-2-[(3-nitrophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCOYWUIPGNIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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